[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester
Description
[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester (Catalog Number: 129534) is a pyridine-derived carbamate ester with the molecular formula C₁₇H₁₈F₃N₃O₂ and a molecular weight of 353.35 g/mol . Its structure features a dimethylamino group at the 2-position and a trifluoromethyl group at the 5-position on the pyridine ring, coupled with a phenyl-carbamic acid ethyl ester moiety. Analytical characterization includes HPLC purity ≥95% and HRMS-FAB validation .
Properties
IUPAC Name |
ethyl N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-25-16(24)22-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-21-15(14)23(2)3/h5-10H,4H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOZBVZOJJICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Intermediate
The pyridine moiety substituted at positions 2 and 5 with dimethylamino and trifluoromethyl groups, respectively, is typically prepared via selective aromatic substitution or condensation reactions involving pyridine precursors.
- Key step: Introduction of the trifluoromethyl group often involves electrophilic trifluoromethylation reagents or nucleophilic substitution on halogenated pyridines under controlled conditions.
- Dimethylamino substitution is generally achieved by nucleophilic aromatic substitution or reductive amination of appropriate pyridine derivatives.
Coupling with the Phenyl Ring
The 3-position of the phenyl ring is functionalized to enable coupling with the pyridine intermediate. This is commonly done through:
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, using palladium catalysts under inert atmosphere.
- Direct aromatic substitution where the pyridine derivative acts as a nucleophile or electrophile depending on the functional groups present.
Formation of the Carbamic Acid Ethyl Ester
The carbamate group is introduced by reacting the corresponding amine (on the phenyl ring) with ethyl chloroformate or other ethyl carbonate derivatives.
- Typical conditions: The reaction is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to avoid side reactions.
- Catalysts and bases: Triethylamine or other organic bases are used to neutralize the generated hydrochloric acid and drive the reaction forward.
Purification Techniques
- Silica gel column chromatography is widely employed to purify the final product due to its polarity and molecular complexity.
- Recrystallization from suitable solvents such as ethyl acetate or ethanol can improve purity and yield.
Detailed Research Findings and Data Tables
The following table summarizes key reaction parameters and yields reported in the literature for similar carbamate ester syntheses involving trifluoromethyl-substituted pyridines and phenyl derivatives:
| Step | Reagents/Conditions | Catalyst/Base | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyridine trifluoromethylation | Trifluoromethyl iodide or Togni reagent | Cu(I) salts or Pd catalysts | 25–80 | 70–85 | Electrophilic trifluoromethylation |
| Dimethylamino substitution | Dimethylamine, solvent (DMF or DMSO) | Base (K2CO3 or NaH) | 50–100 | 60–75 | Nucleophilic aromatic substitution |
| Cross-coupling with phenyl | Aryl boronic acid, Pd(PPh3)4 catalyst | K3PO4 or Cs2CO3 | 80–110 | 65–90 | Suzuki coupling under inert atmosphere |
| Carbamate formation | Ethyl chloroformate, triethylamine | Triethylamine | 0–5 | 80–95 | Low temperature to minimize side reactions |
| Purification | Silica gel chromatography, recrystallization | — | Room temperature | — | Essential for high purity |
Representative Synthetic Route Example
- Preparation of 2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl intermediate:
- Starting from 3-bromo-5-trifluoromethylpyridine, perform nucleophilic substitution with dimethylamine in DMF at 80 °C.
- Coupling with 3-aminophenyl derivative:
- Use Suzuki coupling with 3-aminophenylboronic acid and Pd catalyst in the presence of base at 90 °C.
- Carbamate formation:
- React the resulting amine with ethyl chloroformate and triethylamine in dichloromethane at 0 °C.
- Purification:
- Purify the product by silica gel chromatography and recrystallize from ethanol.
Notes on Process Optimization and Scale-Up
- Enzymatic and biocatalytic methods have been explored for related carbamate syntheses to improve enantioselectivity and reduce harsh chemical usage, but their application to this specific compound remains limited.
- Catalyst choice and solvent optimization critically affect yield and purity, especially for trifluoromethylated aromatic systems prone to side reactions.
- Temperature control during carbamate formation is crucial to avoid hydrolysis or overreaction.
- Continuous flow techniques may offer advantages in scale-up by improving heat and mass transfer for sensitive steps.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester may be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The closest analogs are positional isomers sharing the same molecular formula (C₁₇H₁₈F₃N₃O₂ ) but differing in substituent placement:
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester (Catalog Number: 129543): The pyridine ring is attached to the phenyl group at the 4-position instead of the 3-position. This positional change may alter steric interactions and binding affinity in biological systems .
[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester (Catalog Number: 129550): The dimethylamino and trifluoromethyl groups are located at the 6- and 4-positions, respectively, on the pyridine ring. Such rearrangements could influence electronic properties (e.g., dipole moments) and solubility .
Table 1: Structural Isomers Comparison
| Compound (Catalog Number) | Pyridine Substituent Positions | Phenyl Attachment Position |
|---|---|---|
| 129534 | 2-(dimethylamino), 5-(CF₃) | 3-position |
| 129543 | 2-(dimethylamino), 5-(CF₃) | 4-position |
| 129550 | 6-(dimethylamino), 4-(CF₃) | 4-position |
Carbamic Acid Ethyl Esters with Heterocyclic Variations
Several compounds with carbamic acid ethyl ester backbones but distinct heterocyclic cores have been reported:
Pyrimidine-Based Analogs
- 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (LCMS: m/z 366 [M+H]⁺): This pyrimidine derivative features two trifluoromethyl groups and a pyridine ring. The increased polarity (HPLC retention time: 1.26 minutes) suggests higher hydrophilicity compared to the target compound’s pyridine-phenyl system .
Isoxazole-Containing Carbamates
- Compound 6 (): Contains a tert-butyl ester and hydroxycarbamoyl group linked to isoxazole rings. Synthesized via HPLC purification (24.5% yield), this compound’s bulky tert-butyl group may reduce metabolic stability compared to the ethyl ester in the target compound .
Table 2: Heterocyclic Analog Properties
Functional Group and Pharmacological Analogs
Retigabine (Antiepileptic Agent)
- Retigabine ([2-Amino-4-(4-fluorobenzylamino)-phenyl]-carbamic acid ethyl ester, CAS 150812-12-7): Shares the carbamic acid ethyl ester group but incorporates a fluorobenzylamino moiety. Its antiepileptic activity highlights the importance of fluorine and amino groups in central nervous system targeting. The target compound’s trifluoromethyl group may enhance metabolic stability compared to retigabine’s fluorophenyl group .
Pyrazole Derivatives
- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS 1351479-11-2): Features a pyrazole ring and chloro substituent.
Table 3: Functional Group Impact
Biological Activity
[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester, also known by its CAS number 1311278-55-3, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H18F3N3O2
- Molecular Weight : 353.34 g/mol
- Structure : The compound contains a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, contributing to its unique biological properties.
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has shown promising results in vitro against FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to standard treatments like bleomycin .
- The mechanism appears to involve the inhibition of key signaling pathways associated with cancer progression, particularly those involving NF-kB activation .
- Cholinesterase Inhibition :
- Antioxidant Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that specific substitutions on the pyridine ring enhance biological activity. The presence of the dimethylamino group is critical for achieving desired pharmacological effects, while the trifluoromethyl moiety contributes to improved binding affinity to target enzymes and receptors .
Q & A
Q. What are the established synthetic routes for [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester, and how are intermediates characterized?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in analogous pyridine-carbamate derivatives. For example:
- Step 1 : Coupling of a boronic acid (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) with a halogenated pyrimidine-5-carboxylic acid ethyl ester using a palladium catalyst .
- Step 2 : Hydrolysis of the ethyl ester group under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid intermediate, monitored by LCMS (e.g., m/z 338 [M+H]⁺) .
- Characterization : Intermediates are validated via LCMS, HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions), and NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- LCMS/HPLC : Used to verify molecular weight (m/z 366 [M+H]⁺ reported for related esters) and purity .
- ¹H-NMR : Resolves aromatic proton splitting patterns (e.g., trifluoromethyl and dimethylamino groups induce distinct shifts) .
- Elemental Analysis : Confirms purity (>95% by HPLC) and absence of residual solvents .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Ethyl esters are typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but may require sonication for full dissolution .
- Stability : Hydrolytically sensitive under strongly acidic/basic conditions; store at 2–8°C in inert atmospheres to prevent ester degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the Suzuki coupling step?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency for electron-deficient pyridine substrates .
- Solvent System : Ethanol/water mixtures (1:1 v/v) enhance boronic acid solubility while minimizing side reactions .
- Temperature Control : Reactions performed at 80–90°C for 12–24 hours achieve >75% yield in analogous syntheses .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected LCMS peaks or NMR splitting patterns)?
- LCMS Artifacts : Adducts (e.g., sodium or ammonium) may cause m/z discrepancies; use high-purity solvents and ion-pairing agents .
- NMR Ambiguities : Dynamic proton exchange in dimethylamino groups can broaden signals; analyze in deuterated DMSO at elevated temperatures (40–60°C) .
Q. What methodologies are recommended for evaluating bioactivity (e.g., analgesic or anti-inflammatory effects)?
- In Vivo Assays : Adapt protocols from pyrazole-carboxylate derivatives:
- Analgesic Activity : Tail-flick or acetic acid-induced writhing tests in rodent models .
- Anti-Inflammatory Activity : Carrageenan-induced paw edema assays, measuring COX-2 inhibition .
- Dose Optimization : Start with 10–50 mg/kg doses, adjusting based on ulcerogenic risk (monitor gastric lesions) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modify Substituents : Replace the trifluoromethyl group with difluoromethyl or methylsulfanyl moieties to assess potency changes .
- Ester Hydrolysis : Compare the ethyl ester with methyl or tert-butyl analogs to study bioavailability and metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar carbamic acid esters?
- Variable Catalyst Loading : Pd concentrations ranging from 2–5 mol% significantly impact yields in Suzuki reactions .
- Purification Methods : Column chromatography vs. recrystallization may lead to purity differences (e.g., 70% vs. 90% recovery) .
Q. Why do LCMS retention times vary between batches despite identical conditions?
- Column Degradation : Prolonged use of HPLC columns alters retention; recalibrate with fresh standards .
- Ion Suppression : Trace impurities (e.g., residual boronic acids) can shift retention; repurify via preparative HPLC .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf), EtOH/H₂O, 80°C, 24h | 78 | |
| Ester Hydrolysis | NaOH (2 eq), EtOH/H₂O, rt, 1h | 83 |
Q. Table 2. Analytical Data Comparison
| Technique | Observed Data | Expected Data |
|---|---|---|
| LCMS | m/z 366 [M+H]⁺ | m/z 366 [M+H]⁺ |
| ¹H-NMR (DMSO) | δ 8.70 (s, 1H, pyridine-H) | δ 8.65–8.75 (pyridine) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
